4-Chloro-6-methyl-2-(3-methylphenyl)pyrimidine
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Overview
Description
4-Chloro-6-methyl-2-(3-methylphenyl)pyrimidine is an organic compound belonging to the pyrimidine family This compound features a pyrimidine ring substituted with a chlorine atom at the 4-position, a methyl group at the 6-position, and a 3-methylphenyl group at the 2-position
Scientific Research Applications
Molecular Structure and Crystallography
4-Chloro-6-methyl-2-(3-methylphenyl)pyrimidine and its derivatives have been studied for their unique molecular structures and crystallography. For instance, 2-Amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine has been found to form hydrogen-bonded sheets, demonstrating the potential for diverse molecular interactions and applications in materials science. The crystal structures of these compounds reveal significant polarizations of electronic structures, offering insights into their chemical reactivity and potential applications in electronic materials (Trilleras et al., 2009).
Antimicrobial and Antifungal Activities
Pyrimidine derivatives, including this compound, have been synthesized and evaluated for their antimicrobial and antifungal activities. Research has shown that certain pyrimidine compounds exhibit significant activity against bacterial and fungal strains, suggesting their potential use in developing new antimicrobial agents. This highlights the chemical versatility of pyrimidine derivatives in pharmaceutical applications, particularly in addressing drug resistance issues (Patel et al., 2017).
Synthetic Methodologies and Intermediates
The synthesis of this compound derivatives has been optimized for various applications, including the development of anticancer drugs and enzyme inhibitors. These compounds serve as key intermediates in synthesizing biologically active molecules. Novel synthetic procedures have been developed to enhance the yield and efficiency of these intermediates, broadening the scope of their applications in medicinal chemistry (Zhou et al., 2019; Németh et al., 2010).
Nonlinear Optical Properties
The exploration of nonlinear optical (NLO) properties in thiopyrimidine derivatives indicates the significance of pyrimidine rings in advanced technological applications. Such studies suggest that pyrimidine-based compounds, including this compound, can be potent candidates for optoelectronic devices and materials. This research area opens new pathways for the application of pyrimidine derivatives in the field of NLO and photonics (Hussain et al., 2020).
Mechanism of Action
Target of Action
The primary targets of 4-Chloro-6-methyl-2-(3-methylphenyl)pyrimidine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
This compound interacts with its targets, the protein kinases, by inhibiting their function . This inhibition disrupts the normal functioning of the protein kinases, leading to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
The inhibition of protein kinases by this compound affects various biochemical pathways. These pathways are responsible for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .
Result of Action
The result of the action of this compound is the disruption of normal cellular processes. By inhibiting protein kinases, the compound interferes with cell growth, differentiation, migration, and metabolism . This can lead to various molecular and cellular effects, including potential anticancer activity .
Safety and Hazards
Future Directions
The future research directions for 4-Chloro-6-methyl-2-(3-methylphenyl)pyrimidine could involve further exploration of its pharmacological effects and potential applications in the treatment of various diseases . Additionally, more studies could be conducted to better understand its mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-methyl-2-(3-methylphenyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbenzaldehyde, acetone, and ammonium acetate.
Formation of Intermediate: The initial step involves the condensation of 3-methylbenzaldehyde with acetone in the presence of ammonium acetate to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization with guanidine hydrochloride under basic conditions to form the
Properties
IUPAC Name |
4-chloro-6-methyl-2-(3-methylphenyl)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c1-8-4-3-5-10(6-8)12-14-9(2)7-11(13)15-12/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKDKRBNQBEDQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CC(=N2)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400542 |
Source
|
Record name | 4-chloro-6-methyl-2-(3-methylphenyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180606-70-6 |
Source
|
Record name | 4-chloro-6-methyl-2-(3-methylphenyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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